

# ANT2681: A Targeted Approach to Neutralizing NDM-Mediated Carbapenem Resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ANT2681   |           |
| Cat. No.:            | B15566183 | Get Quote |

A comparative analysis of the metallo- $\beta$ -lactamase inhibitor **ANT2681** demonstrates potent and broad-spectrum activity against clinically significant New Delhi metallo- $\beta$ -lactamase (NDM) variants, restoring the efficacy of meropenem against carbapenem-resistant Enterobacterales (CRE).

This guide provides an objective comparison of the efficacy of **ANT2681** against various NDM variants, supported by experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the critical field of antimicrobial resistance.

**ANT2681** is a specific and competitive inhibitor of metallo- $\beta$ -lactamases (MBLs), a class of enzymes that confer resistance to carbapenem antibiotics.[1][2][3][4][5] By targeting the dinuclear zinc ion cluster within the active site of these enzymes, **ANT2681** effectively neutralizes their hydrolytic activity against  $\beta$ -lactam antibiotics.[6][7] This guide focuses on the in vitro efficacy of **ANT2681** in combination with meropenem (MEM) against Enterobacterales producing various NDM carbapenemases.

### **Comparative Efficacy of Meropenem-ANT2681**

The combination of meropenem with a fixed concentration of **ANT2681** has been shown to significantly reduce the minimum inhibitory concentrations (MICs) of meropenem against a large panel of NDM-producing clinical isolates. The addition of **ANT2681** at 8  $\mu$ g/mL lowers the MIC90 of meropenem from >32  $\mu$ g/mL to 8  $\mu$ g/mL for NDM-producing CRE.[2][3][4][5]



Table 1: In Vitro Activity of Meropenem (MEM) and MEM-ANT2681 against NDM-Producing Enterobacterales

| Organism/E<br>nzyme                       | No. of<br>Isolates | MEM MIC50<br>(μg/mL) | MEM MIC90<br>(μg/mL) | MEM +<br>ANT2681 (8<br>μg/mL)<br>MIC50<br>(μg/mL) | MEM +<br>ANT2681 (8<br>μg/mL)<br>MIC90<br>(μg/mL) |
|-------------------------------------------|--------------------|----------------------|----------------------|---------------------------------------------------|---------------------------------------------------|
| NDM-<br>producing<br>Enterobacter<br>ales | 1,108              | >32                  | >32                  | 0.25                                              | 8                                                 |

Data sourced from susceptibility studies on a large collection of MBL-positive Enterobacterales. [2][3][4][5]

**Table 2: Comparative Activity of MEM-ANT2681 against** 

**Different NDM Variants** 

| NDM Variant | No. of Isolates | MEM + ANT2681 (8 μg/mL)<br>MIC90 (μg/mL) |
|-------------|-----------------|------------------------------------------|
| NDM-1       | 857             | 8                                        |
| NDM-5       | 113             | 1                                        |
| NDM-7       | 52              | 1                                        |
| NDM-4       | 31              | Similar to other common variants         |
| NDM-6       | Not specified   | Similar to other common variants         |

This table highlights the potent activity of the combination against the most prevalent NDM variants.[2]

### **Experimental Protocols**



The data presented in this guide is primarily derived from in vitro susceptibility testing. The following provides a generalized methodology for these key experiments.

## **Determination of Minimum Inhibitory Concentration** (MIC)

The antibacterial activity of meropenem in combination with **ANT2681** was determined by broth microdilution methods following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [8]

- Bacterial Isolates: A panel of clinical isolates of Enterobacterales with genetically confirmed NDM variants was used.
- Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was the standard medium for susceptibility testing.
- Inoculum Preparation: Bacterial suspensions were prepared from overnight cultures and adjusted to a final concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in the test wells.
- Drug Concentrations: Meropenem was tested across a range of doubling dilutions. ANT2681
  was added at a fixed concentration, typically 8 μg/mL, to a parallel set of meropenem
  dilutions.
- Incubation: The microdilution plates were incubated at 35°C for 18-24 hours in ambient air.
- MIC Determination: The MIC was defined as the lowest concentration of meropenem that completely inhibited visible bacterial growth.

#### Visualizing the Mechanism and Workflow

The following diagrams illustrate the mechanism of action of **ANT2681** and the experimental workflow for assessing its efficacy.







Click to download full resolution via product page

Caption: Mechanism of ANT2681 action against NDM enzymes.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Specific Metallo-β-Lactamase Inhibitor ANT2681 Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor ANT2681 in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [ANT2681: A Targeted Approach to Neutralizing NDM-Mediated Carbapenem Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566183#comparing-ant2681-efficacy-against-different-ndm-variants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com